molecular formula C9H15NO4 B1385974 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid CAS No. 1042800-82-7

2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid

Cat. No.: B1385974
CAS No.: 1042800-82-7
M. Wt: 201.22 g/mol
InChI Key: WKGLKKQUWDPHIV-UHFFFAOYSA-N
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Description

2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyran ring, a methyl group, and an amino-acetic acid moiety, making it a versatile molecule for research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with tetrahydro-2H-pyran-4-carboxylic acid and methylamine.

  • Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid and methylamine under conditions such as refluxing in an inert atmosphere (e.g., nitrogen) and using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction is scaled up using reactors that can handle larger volumes and maintain precise control over reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, in acidic or neutral conditions.

  • Reduction: LiAlH₄, in anhydrous ether.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block for bioactive compounds and can be used in the study of enzyme inhibitors. Medicine: Industry: The compound is used in the production of various chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

  • 2-(Methyltetrahydro-2H-pyran-4-yl)acetic acid

  • 2-(Methyltetrahydro-2H-pyran-4-yl)ethanol

  • 2-(Methyltetrahydro-2H-pyran-4-yl)amine

Properties

IUPAC Name

2-[methyl(oxane-4-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-10(6-8(11)12)9(13)7-2-4-14-5-3-7/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGLKKQUWDPHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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